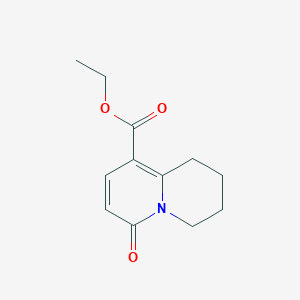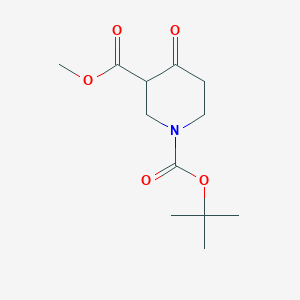
(4-Acetyltriazol-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetyltriazol-1-yl)urea is a chemical compound that belongs to the class of triazoles. It is a versatile compound that has been used in various scientific research applications. The compound is synthesized using a simple method that involves the reaction of acetyl chloride with triazole followed by a reaction with urea. The compound has been found to have significant biochemical and physiological effects and has been used in various lab experiments.
Mecanismo De Acción
The mechanism of action of (4-Acetyltriazol-1-yl)urea is not fully understood. However, it is believed that the compound inhibits the growth of bacteria and fungi by disrupting their cell walls. The compound also inhibits the activity of certain enzymes that are essential for the survival of these microorganisms.
Biochemical and Physiological Effects:
(4-Acetyltriazol-1-yl)urea has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacteria and fungi, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. The compound has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Acetyltriazol-1-yl)urea has several advantages for lab experiments. The compound is easy to synthesize and is readily available. It has been found to have significant antifungal and antibacterial properties and has been used in various lab experiments. However, the compound has some limitations. It is not very soluble in water, which can limit its use in certain experiments. The compound also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of (4-Acetyltriazol-1-yl)urea. The compound has been found to have significant antifungal and antibacterial properties and has been used in the development of new drugs for the treatment of various diseases. Future studies could focus on the development of new drugs based on (4-Acetyltriazol-1-yl)urea. The compound could also be used in the development of new materials with antimicrobial properties. Further studies could also focus on the mechanism of action of (4-Acetyltriazol-1-yl)urea and its long-term effects on human health.
Métodos De Síntesis
The synthesis of (4-Acetyltriazol-1-yl)urea involves the reaction of acetyl chloride with triazole followed by a reaction with urea. The reaction occurs in two steps. In the first step, acetyl chloride reacts with triazole to form N-acetyl triazole. In the second step, N-acetyl triazole reacts with urea to form (4-Acetyltriazol-1-yl)urea. The reaction is carried out in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
(4-Acetyltriazol-1-yl)urea has been used in various scientific research applications. The compound has been found to have significant antifungal and antibacterial properties. It has been used in the synthesis of various biologically active compounds. The compound has also been used in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
177084-94-5 |
|---|---|
Fórmula molecular |
C5H7N5O2 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
(4-acetyltriazol-1-yl)urea |
InChI |
InChI=1S/C5H7N5O2/c1-3(11)4-2-10(9-7-4)8-5(6)12/h2H,1H3,(H3,6,8,12) |
Clave InChI |
OJGIZDBSOHCJLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(N=N1)NC(=O)N |
SMILES canónico |
CC(=O)C1=CN(N=N1)NC(=O)N |
Sinónimos |
Urea, (4-acetyl-1H-1,2,3-triazol-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)





![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)
